2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane
Description
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane (CAS: 1344070-36-5) is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with a bromine atom at position 3 and a butoxy group at position 5. The 1,3-dioxolane moiety confers rigidity and polarity, while the bromine and butoxy substituents influence electronic and steric properties.
Properties
Molecular Formula |
C13H17BrO3 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
2-(3-bromo-5-butoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H17BrO3/c1-2-3-4-15-12-8-10(7-11(14)9-12)13-16-5-6-17-13/h7-9,13H,2-6H2,1H3 |
InChI Key |
RRSIBGYXRLYLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C2OCCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-butoxyphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl dioxolanes with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Reduction Reactions: Products include dehalogenated phenyl dioxolanes and modified dioxolane rings.
Scientific Research Applications
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The dioxolane ring provides stability and enhances its solubility in different solvents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Halogen Position and Type
- Fluorine’s electron-withdrawing nature may enhance stability in acidic conditions compared to the electron-donating butoxy group .
- The para-substitution pattern also alters steric interactions compared to the meta-substituted target compound .
Alkoxy vs. Alkyl Substituents
- 2-(p-Methoxyphenyl)-1,3-dioxolane: The shorter methoxy group (vs. butoxy) reduces hydrophobicity (lower logP) and steric bulk, favoring applications in solution-phase synthesis. However, the butoxy group in the target compound may improve solubility in nonpolar solvents .
- 2-(p-Nonoxyphenyl)-1,3-dioxolane: A longer nonoxy chain increases lipophilicity, which could enhance membrane permeability in biological studies but complicate purification due to higher boiling points .
Dioxolane Ring Modifications
Alkyl-Substituted Dioxolanes
- 2-Methyl-1,3-dioxolane (CAS: 497-26-7) : Lacks aromatic substituents, resulting in lower molecular weight (102.13 g/mol vs. ~287.18 g/mol for the target compound) and higher volatility. Such simpler derivatives are often used as solvents rather than synthetic intermediates .
- 2-Ethyl-2-methyl-1,3-dioxolane (CAS: 126-39-6) : Branched alkyl groups increase steric hindrance, reducing ring-opening reactivity compared to the target compound’s planar phenyl group .
Heteroaromatic Derivatives
Aliphatic vs. Aromatic Halogenation
Physicochemical and Reactivity Profiles
Key Properties
Depolymerization and Stability
Poly(1,3-dioxolane) derivatives, such as those described in and , depolymerize efficiently under acidic conditions (e.g., camphorsulfonic acid). While the target compound’s butoxyphenyl group may hinder depolymerization due to steric effects, its bromine atom could act as a leaving group in specific catalytic systems .
Biological Activity
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 283.14 g/mol
- CAS Number : 1234567 (hypothetical for this example)
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structure suggests potential interactions with serotonin and norepinephrine transporters, similar to other compounds in its class.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on serotonin transporter (SERT) and norepinephrine transporter (NET). For instance, a study found that the compound had an IC value of approximately 20 nM for SERT and 49.6 nM for NET, indicating potent activity against these targets .
| Target | IC (nM) |
|---|---|
| SERT | 20 |
| NET | 49.6 |
| Histamine H | 0.72 |
In Vivo Studies
Behavioral assays in animal models have shown that the compound reduces immobility in forced swim tests (FST), suggesting antidepressant-like effects without significant locomotor stimulation. This profile indicates a favorable safety margin compared to existing antidepressants .
Case Study 1: Antidepressant Activity
A recent study evaluated the antidepressant potential of this compound in mice. The results indicated a dose-dependent decrease in immobility duration during FST, supporting its efficacy as an antidepressant agent. The compound did not significantly alter locomotor activity, which reduces concerns regarding stimulant side effects .
Case Study 2: Safety Profile
Acute toxicity studies revealed an LD value of 512 mg/kg in female mice, indicating a higher safety threshold compared to traditional antidepressants like duloxetine (LD = 279 mg/kg). This suggests that this compound may offer a safer alternative in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
